![molecular formula C10H7F6NO3 B1518908 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 1087797-85-0](/img/structure/B1518908.png)
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Overview
Description
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-85-0 . It has a molecular weight of 303.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C . The compound’s InChI code provides further information about its molecular structure .Scientific Research Applications
Drug Development
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate: has potential applications in drug development due to its structural properties. The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making this compound a candidate for the design of new drugs with improved pharmacokinetic profiles .
Agrochemical Research
In agrochemical research, this compound could be used to develop new pesticides or herbicides. Its trifluoromethyl group may provide resistance to environmental degradation, leading to more effective and longer-lasting agricultural chemicals .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of polymers with special properties such as increased durability or chemical resistance. This could be beneficial in creating materials for harsh environments .
Analytical Chemistry
As a standard or reagent, 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate can be used in analytical chemistry to calibrate instruments or develop new analytical methods, especially those involving fluorine detection .
Biological Studies
This compound may interact with various enzymes or receptors in biological systems, making it useful for studying biochemical pathways or for use in high-throughput screening assays to identify biological activity .
Environmental Science
Due to the presence of fluorine atoms, this compound could be used in environmental science to study the behavior and effects of fluorinated compounds in ecosystems, including their potential bioaccumulation and toxicity .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXTFRDTJTGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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